molecular formula C25H22FNO5S B2832886 6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872199-21-8

6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one

Cat. No. B2832886
CAS RN: 872199-21-8
M. Wt: 467.51
InChI Key: VEFVUOOXSNSLNV-UHFFFAOYSA-N
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Description

6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one, also known as EFMSQ, is a novel quinolinone derivative that has gained significant attention in recent years due to its potential therapeutic applications. EFMSQ is a synthetic compound that has been developed through a series of chemical reactions, and its unique chemical structure makes it a promising candidate for drug development.

Scientific Research Applications

Organic Synthesis and Building Blocks

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis . These versatile intermediates participate in diverse reactions, enabling the construction of complex molecules. Researchers often use them to create new compounds with specific functionalities.

Catalytic Protodeboronation

While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough allows for the efficient removal of the boron group, expanding the synthetic toolbox for chemists.

Application to Natural Product Synthesis

Researchers have applied the hydromethylation sequence to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol . These natural products play essential roles in pharmacology and biochemistry. The ability to modify their structures efficiently opens up avenues for drug development and understanding biological processes.

properties

IUPAC Name

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFVUOOXSNSLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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